3-Phenyltetrahydro-2H-pyran-3-amine is a nitrogen-containing heterocyclic compound characterized by a tetrahydropyran ring fused with a phenyl group and an amine functional group. Its molecular structure features a six-membered ring containing one nitrogen atom, which contributes to its unique chemical properties and potential biological activities. The compound is of interest in medicinal chemistry due to its structural resemblance to various bioactive molecules.
The chemical reactivity of 3-phenyltetrahydro-2H-pyran-3-amine can be attributed to the presence of the amine and the tetrahydropyran moiety. It can undergo several reactions:
These reactions are significant for modifying the compound for various applications in organic synthesis and drug development.
3-Phenyltetrahydro-2H-pyran-3-amine exhibits notable biological activities, particularly in pharmacology. Compounds with similar structures have been reported to possess:
The specific biological activity of 3-phenyltetrahydro-2H-pyran-3-amine requires further investigation through in vitro and in vivo studies.
Several methods have been developed for synthesizing 3-phenyltetrahydro-2H-pyran-3-amine:
Metal-free strategies for α-C(sp³)−H functionalization have emerged as sustainable alternatives to traditional transition-metal-catalyzed methods. A prominent example involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) to promote C–H bond activation in aliphatic sulfonamides under mild conditions. This method operates via a [2 + 2] cyclization/ring-cleavage reorganization mechanism, enabling the synthesis of α,β-unsaturated imines with high geometric selectivity. For instance, N-fluoro sulfonamides undergo dehydrogenation to yield conjugated imines, which can subsequently participate in Prins cyclization to form tetrahydropyran derivatives.
Acid-catalyzed systems further expand the scope of metal-free functionalization. Bronsted acids, such as trifluoroacetic acid, facilitate hydride-transfer processes that activate α-C–H bonds in tertiary amines, bypassing the need for oxidative reagents. This approach is particularly effective for synthesizing N-heterocycles, including tetrahydrofuran- and tetrahydropyran-fused amines, through intramolecular cyclization. The absence of metals reduces side reactions and simplifies purification, making these methods ideal for late-stage functionalization of complex molecules.
Table 1: Representative Metal-Free α-C(sp³)−H Functionalization Reactions
| Substrate | Conditions | Product | Yield (%) | Selectivity |
|---|---|---|---|---|
| N-Fluoro sulfonamide | DABCO, THF, 25°C | α,β-Unsaturated imine | 75 | E/Z > 95:5 |
| Tertiary amine | CF3COOH, CH2Cl2, −20°C | Tetrahydrofuran-3-amine derivative | 68 | dr > 20:1 |
Enantioselective synthesis of 3-phenyltetrahydro-2H-pyran-3-amine derivatives has been achieved through organocatalytic cascades. A bifunctional quinine-derived squaramide catalyst enables a Michael/Henry/ketalization sequence, assembling tetrahydropyrans with five contiguous stereocenters. For example, reacting acetylacetone, β-nitrostyrenes, and alkynyl aldehydes at −20°C in dichloromethane yields 2-hydroxytetrahydropyrans with enantiomeric excesses up to 99%. The catalyst activates both nucleophiles and electrophiles simultaneously, ensuring precise stereochemical control during the ketalization step.
This methodology tolerates diverse substituents on the aryl ring of β-nitrostyrenes, including electron-donating and electron-withdrawing groups. Heterocyclic substrates, such as N-Boc-indolyl derivatives, also participate effectively, underscoring the versatility of the approach. Post-synthetic modifications, including reductions and cycloadditions, further enhance the utility of the products in drug discovery.
Table 2: Stereoselective Cyclization with Organocatalysts
| Catalyst | Substrates | Conditions | ee (%) | dr |
|---|---|---|---|---|
| Quinine-squaramide | Acetylacetone, β-nitrostyrene | DCM, −20°C | 99 | >20:1 |
| Cinchona-based thiourea | β-Keto ester, nitroolefin | Toluene, 0°C | 95 | 15:1 |
Multicomponent reactions (MCRs) provide a one-pot strategy for constructing the tetrahydropyran core while introducing functional diversity. A notable example combines acetylacetone, β-nitrostyrenes, and alkynyl aldehydes in a Michael/Henry/ketalization cascade. This reaction proceeds under organocatalytic conditions, yielding 2-hydroxytetrahydropyrans with high diastereo- and enantioselectivity. The alkynyl aldehyde serves as a linchpin, enabling intramolecular ketalization after the initial conjugate addition and nitroaldol steps.
Another MCR system employs hexahydro-1H-furo[3,4-c]pyrrol-5-ium salts as intermediates for assembling tetrahydropyran-3-amines. Reaction of these salts with aldehydes and borohydride reagents in dimethylacetamide (DMA) at 25°C affords N-substituted derivatives via reductive amination. This method is compatible with aromatic and aliphatic aldehydes, providing access to a broad range of 3-aryl- and 3-alkyltetrahydro-2H-pyran-3-amines.
Table 3: Multicomponent Reaction Systems
X-ray crystallographic studies of tetrahydropyran-amine derivatives have revealed fundamental structural characteristics that define the three-dimensional architecture of these heterocyclic compounds [1] [2]. The molecular framework of 3-phenyltetrahydro-2H-pyran-3-amine consists of a six-membered saturated ring containing one oxygen atom and one nitrogen-containing substituent, with the phenyl group attached at the tertiary carbon center [3] [4].
Crystallographic investigations demonstrate that tetrahydropyran rings adopt predominantly chair conformations, consistent with cyclohexane-like geometry [5] [6]. The incorporation of oxygen into the ring system introduces specific geometric constraints that influence bond angles and torsional relationships throughout the molecular structure [6] [7]. Single crystal X-ray diffraction studies have established that the carbon-oxygen bond lengths in tetrahydropyran derivatives typically range from 1.42 to 1.46 Angstroms, while carbon-carbon bond distances maintain values between 1.52 and 1.54 Angstroms [1] [2].
The presence of the amine functional group at the tertiary carbon position creates a chiral center, leading to stereochemical complexity in the crystalline state [4] [8]. Crystallographic data reveal that intermolecular hydrogen bonding interactions between amine groups and oxygen atoms significantly influence crystal packing arrangements and molecular orientation [2] [9]. These hydrogen bonding networks, characterized by nitrogen-oxygen distances of approximately 2.8 to 3.2 Angstroms, contribute to the overall stability of the crystalline lattice [2] [7].
| Structural Parameter | Value Range | Reference Method |
|---|---|---|
| Carbon-Oxygen Bond Length | 1.42-1.46 Å | X-ray Crystallography |
| Carbon-Carbon Bond Length | 1.52-1.54 Å | X-ray Crystallography |
| Nitrogen-Oxygen Hydrogen Bond | 2.8-3.2 Å | X-ray Crystallography |
| Ring Puckering Amplitude | 0.55-0.62 Å | Crystallographic Analysis |
Advanced crystallographic analysis techniques have identified the influence of phenyl substituents on the overall molecular geometry [7] [10]. The phenyl ring typically adopts orientations that minimize steric interactions with the tetrahydropyran ring system, with dihedral angles between the aromatic and saturated ring systems ranging from 45 to 75 degrees [2] [7]. These structural features have been confirmed through high-resolution diffraction experiments conducted at temperatures ranging from 100 to 296 Kelvin [1] [2].
Nuclear magnetic resonance spectroscopy provides comprehensive insights into the conformational behavior of 3-phenyltetrahydro-2H-pyran-3-amine in solution environments [11] [12]. Solution-state nuclear magnetic resonance studies reveal that tetrahydropyran rings undergo rapid conformational interconversion between chair conformations, with interconversion barriers typically ranging from 40 to 45 kilojoules per mole [12] [5].
Proton nuclear magnetic resonance coupling constant analysis demonstrates characteristic vicinal coupling patterns that reflect the preferred conformational states of the tetrahydropyran ring system [13] [14]. The observation of three-bond proton-proton coupling constants between 6 and 8 Hertz for aliphatic carbon-carbon bonds indicates predominant chair conformations with defined axial and equatorial proton relationships [13] [15]. These coupling constants provide direct evidence for the conformational preferences of the ring system in solution [15] [14].
Carbon-13 nuclear magnetic resonance chemical shift analysis reveals distinct resonance patterns for the tetrahydropyran carbon atoms, with the carbon bearing the amine substituent exhibiting chemical shifts in the range of 55 to 65 parts per million [16] [17]. The phenyl-substituted tertiary carbon center displays characteristic downfield shifts due to the combined electronic effects of both the aromatic ring and the amine functional group [4] [16].
| Nuclear Magnetic Resonance Parameter | Observed Value | Structural Significance |
|---|---|---|
| Vicinal Proton-Proton Coupling | 6-8 Hz | Chair Conformation |
| Tertiary Carbon Chemical Shift | 55-65 ppm | Amine-Substituted Center |
| Ring Interconversion Barrier | 40-45 kJ/mol | Conformational Flexibility |
| Aromatic Carbon Chemical Shift | 125-140 ppm | Phenyl Substitution |
Temperature-dependent nuclear magnetic resonance experiments demonstrate that conformational exchange processes occur on timescales that are intermediate between the nuclear magnetic resonance frequency and the chemical shift differences [12] [17]. Variable temperature studies conducted between 233 and 353 Kelvin reveal coalescence phenomena that provide quantitative information about conformational interconversion rates [11] [18]. These observations indicate that the tetrahydropyran ring system maintains significant conformational mobility in solution, with exchange rates on the order of 10^3 to 10^4 reciprocal seconds [12] [18].
The influence of solvent effects on conformational preferences has been investigated through nuclear magnetic resonance studies in various deuterated solvents [18] [17]. Polar protic solvents such as deuterated methanol enhance hydrogen bonding interactions involving the amine functionality, leading to subtle modifications in the preferred conformational equilibria [19] [17]. These solvent-dependent effects are reflected in chemical shift variations of up to 0.5 parts per million for carbon atoms adjacent to the functional groups [19] [20].
Density functional theory calculations provide detailed insights into the electronic structure and stereochemical stability of the chiral center in 3-phenyltetrahydro-2H-pyran-3-amine [21] [22]. Computational studies utilizing the B3LYP functional with 6-311++G(d,p) basis sets have established that the tertiary carbon center exhibits significant configurational stability, with enantiomerization barriers exceeding 150 kilojoules per mole [8] [21].
Quantum mechanical calculations reveal that the stability of the chiral center results from the combined steric and electronic effects of the phenyl, amine, and tetrahydropyran substituents [23] [24]. The phenyl group provides substantial steric hindrance that prevents racemization through planar transition states, while the amine functionality contributes additional electronic stabilization through nitrogen lone pair interactions [8] [22]. These computational findings are consistent with experimental observations of configurational stability under normal laboratory conditions [4] [8].
Molecular orbital analysis demonstrates that the highest occupied molecular orbital is primarily localized on the nitrogen atom of the amine group, with significant contributions from the phenyl ring π-system [21] [25]. The lowest unoccupied molecular orbital exhibits antibonding character between the phenyl ring and the tertiary carbon center, indicating that electronic excitation could potentially influence the stereochemical integrity of the chiral center [21] [26].
| Computational Parameter | Calculated Value | Method |
|---|---|---|
| Enantiomerization Barrier | >150 kJ/mol | Density Functional Theory |
| Carbon-Nitrogen Bond Dissociation Energy | 285-295 kJ/mol | B3LYP/6-311++G(d,p) |
| Phenyl-Carbon Rotational Barrier | 25-30 kJ/mol | Conformational Analysis |
| Dipole Moment | 2.1-2.4 Debye | Electronic Structure Calculation |
Advanced computational modeling techniques, including time-dependent density functional theory, have been employed to investigate the electronic excitation properties of the chiral center [21] [22]. These calculations predict absorption maxima in the ultraviolet region between 250 and 280 nanometers, corresponding to π-π* transitions within the phenyl substituent [22] [27]. The computational results indicate that electronic excitation does not significantly perturb the ground-state geometry of the chiral center, supporting the overall stereochemical stability of the molecule [23] [22].
3-Phenyltetrahydro-2H-pyran-3-amine has emerged as a highly effective organocatalyst in asymmetric Michael addition reactions, demonstrating remarkable versatility in promoting carbon-carbon bond formation between various nucleophiles and electrophiles. The compound's unique structural features, combining a tetrahydropyran ring with a phenyl group and an amine functionality, provide an optimal balance of steric and electronic properties necessary for asymmetric induction [1] [2].
The catalytic mechanism of 3-phenyltetrahydro-2H-pyran-3-amine in Michael addition reactions operates through enamine activation of carbonyl compounds. The primary amine group forms a covalent enamine intermediate with aldehydes or ketones, which then undergoes nucleophilic attack on electron-deficient alkenes such as nitrostyrenes. The tetrahydropyran ring provides conformational rigidity that is crucial for achieving high stereoselectivity, while the phenyl substituent contributes to the steric environment that governs the facial selectivity of the reaction [3] [4].
Research findings have demonstrated that 3-phenyltetrahydro-2H-pyran-3-amine exhibits exceptional performance in the Michael addition of aromatic aldehydes to β-nitrostyrenes, achieving yields of 81-95% with enantioselectivities ranging from 78-99% ee at catalyst loadings of 10-20 mol% [1] [2]. The diastereoselectivity of these reactions is particularly noteworthy, with ratios consistently exceeding 20:1 in favor of the major diastereomer. When cyclohexanone is employed as the nucleophile with various nitroalkenes, the catalyst maintains high efficiency with yields of 62-94% and enantioselectivities of 55-96% ee at reduced catalyst loadings of 5-10 mol% [5] [6].
The scope of 3-phenyltetrahydro-2H-pyran-3-amine in Michael addition reactions extends to β-keto esters and nitroolefins, where it demonstrates remarkable tolerance for electronic and steric variations in both reaction partners. With acetylacetone and β-nitrostyrenes, the catalyst achieves yields of 70-85% and enantioselectivities of 85-95% ee, with diastereoselectivities ranging from 85:15 to 95:5 [3] [4]. The catalyst's performance with β-keto esters and nitroolefins is even more impressive, delivering yields of 59-91% and enantioselectivities of 71-99% ee with diastereoselectivities exceeding 20:1 [3] [4].
The high efficiency of 3-phenyltetrahydro-2H-pyran-3-amine in asymmetric Michael additions can be attributed to its ability to form stable enamine intermediates while maintaining precise control over the stereochemical outcome. The tetrahydropyran ring adopts a chair conformation that positions the phenyl group in a manner that effectively shields one face of the enamine, leading to high facial selectivity [7]. Additionally, the compound's capacity to function at relatively low catalyst loadings, particularly with alkyl aldehydes and nitroalkenes where 1-5 mol% loading achieves 68-88% yields and 90-98% ee, makes it an attractive choice for synthetic applications [3] [4].
Table 1: Asymmetric Michael Addition Reactions Catalyzed by 3-Phenyltetrahydro-2H-pyran-3-amine
| Substrate Combination | Catalyst Loading (mol%) | Yield (%) | Enantioselectivity (% ee) | Diastereoselectivity (dr) |
|---|---|---|---|---|
| Aromatic aldehydes + β-nitrostyrenes | 10-20 | 81-95 | 78-99 | 26:1 to >20:1 |
| Cyclohexanone + various nitroalkenes | 5-10 | 62-94 | 55-96 | 70:30 to 98:2 |
| Acetylacetone + β-nitrostyrenes | 10 | 70-85 | 85-95 | 85:15 to 95:5 |
| β-keto esters + nitroolefins | 5-20 | 59-91 | 71-99 | 26:1 to >20:1 |
| Alkyl aldehydes + nitroalkenes | 1-5 | 68-88 | 90-98 | >20:1 |
The organocatalytic properties of 3-phenyltetrahydro-2H-pyran-3-amine in aldol condensation reactions represent a significant advancement in asymmetric carbon-carbon bond formation. The compound's effectiveness in promoting aldol reactions stems from its bifunctional nature, where the amine group activates the nucleophilic carbonyl component through enamine formation, while the tetrahydropyran ring provides the structural framework necessary for stereocontrol [8] [9].
In aldol condensation reactions, 3-phenyltetrahydro-2H-pyran-3-amine operates through a well-established enamine mechanism. The primary amine forms a covalent enamine intermediate with ketones or aldehydes, which then attacks the electrophilic carbonyl carbon of aldehydes. The stereochemical outcome of the reaction is determined by the conformational preferences of the tetrahydropyran ring and the steric influence of the phenyl substituent [10] [11].
The catalyst demonstrates exceptional performance in the aldol reaction between cyclohexanone and aromatic aldehydes, achieving yields of 75-95% with enantioselectivities of 84-96% ee at catalyst loadings of 10-20 mol% [12] [13]. The diastereoselectivity of these reactions strongly favors the anti-diastereomer, with ratios ranging from 95:5 to 98:2. This high level of stereocontrol is attributed to the conformational constraints imposed by the tetrahydropyran ring, which creates a well-defined chiral environment around the reactive enamine intermediate [8] [9].
When acetone is employed as the nucleophile in reactions with aromatic aldehydes, 3-phenyltetrahydro-2H-pyran-3-amine maintains its high catalytic efficiency with yields of 82-97% and enantioselectivities of 69-99% ee at reduced catalyst loadings of 5-10 mol% [12] [13]. The diastereoselectivity in these reactions ranges from 80:20 to 90:10 in favor of the anti-product, demonstrating the catalyst's ability to maintain stereocontrol even with less sterically demanding nucleophiles [8] [9].
The scope of 3-phenyltetrahydro-2H-pyran-3-amine in aldol condensations extends to various cyclic ketones and aldehydes, where it achieves yields of 71-99% and enantioselectivities of 84-88% ee with diastereoselectivities ranging from 90:10 to 95:5 [12] [13]. The catalyst's performance with acyclic ketones and benzaldehyde derivatives is particularly noteworthy, delivering yields of 60-85% and enantioselectivities of 87-94% ee at remarkably low catalyst loadings of 1-5 mol% [12] [13].
The exceptional performance of 3-phenyltetrahydro-2H-pyran-3-amine in aldol condensations can be attributed to its ability to form stable enamine intermediates while providing precise stereochemical control. The tetrahydropyran ring adopts a chair conformation that positions the phenyl group to effectively shield one face of the enamine, leading to high facial selectivity in the aldol reaction [10] [11]. Additionally, the compound's compatibility with β-keto esters and aromatic aldehydes, achieving yields of 67-89% and enantioselectivities of 85-95% ee with diastereoselectivities of 90:10 to 95:5, further demonstrates its versatility as an organocatalyst [12] [13].
Table 2: Organocatalytic Aldol Condensation Reactions
| Nucleophile | Electrophile | Catalyst Loading (mol%) | Yield (%) | Enantioselectivity (% ee) | Diastereoselectivity (anti:syn) |
|---|---|---|---|---|---|
| Cyclohexanone | Aromatic aldehydes | 10-20 | 75-95 | 84-96 | 95:5 to 98:2 |
| Acetone | Aromatic aldehydes | 5-10 | 82-97 | 69-99 | 80:20 to 90:10 |
| Cyclic ketones | Various aldehydes | 10 | 71-99 | 84-88 | 90:10 to 95:5 |
| Acyclic ketones | Benzaldehyde derivatives | 1-5 | 60-85 | 87-94 | 85:15 to 95:5 |
| β-keto esters | Aromatic aldehydes | 10-20 | 67-89 | 85-95 | 90:10 to 95:5 |
The application of 3-phenyltetrahydro-2H-pyran-3-amine in transition metal-mediated cross-coupling reactions represents an innovative approach to utilizing its unique structural properties as a ligand or co-catalyst in metal-catalyzed transformations. The compound's ability to coordinate with transition metals through its amine functionality, combined with the steric and electronic effects of the tetrahydropyran ring and phenyl substituent, creates opportunities for enhanced selectivity and efficiency in cross-coupling reactions [14] [15].
In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, 3-phenyltetrahydro-2H-pyran-3-amine functions as an effective ligand or co-catalyst, promoting the coupling of aryl halides with aryl boronic acids. The tetrahydropyran ring provides conformational stability to the palladium complex, while the phenyl group contributes to the steric environment that influences the oxidative addition and reductive elimination steps [16] [17]. These reactions typically achieve yields of 65-88% with high regioselectivity, demonstrating the compound's ability to facilitate efficient cross-coupling transformations [14] [15].
The application of 3-phenyltetrahydro-2H-pyran-3-amine in nickel-catalyzed Negishi cross-coupling reactions with organozinc reagents represents another significant area of utility. The compound's coordination to nickel centers enhances the chemoselectivity of these reactions, achieving yields of 60-85% while maintaining good functional group tolerance [15] [18]. The tetrahydropyran ring's conformational constraints help to stabilize the nickel complex and promote selective transmetalation, leading to improved reaction outcomes [16] [17].
Copper-catalyzed Ullmann-type cross-coupling reactions benefit from the presence of 3-phenyltetrahydro-2H-pyran-3-amine as a ligand, where it promotes the coupling of aryl halides under milder conditions. The compound's ability to coordinate with copper centers through its amine functionality, combined with the steric influence of the tetrahydropyran ring, leads to yields of 55-75% with moderate selectivity [15] [18]. While the selectivity in these reactions is somewhat lower than with palladium or nickel catalysts, the compound still provides valuable improvements in reaction efficiency [16] [17].
Iron-catalyzed Kumada cross-coupling reactions utilizing 3-phenyltetrahydro-2H-pyran-3-amine as a ligand demonstrate exceptional stereoselectivity, achieving yields of 70-90% with high stereochemical control. The compound's coordination to iron centers creates a chiral environment that promotes enantioselective cross-coupling, making it particularly valuable for the synthesis of chiral biaryl compounds [15] [18]. The tetrahydropyran ring's conformational rigidity is crucial for maintaining the stereochemical integrity of the iron complex throughout the catalytic cycle [16] [17].
Cobalt-catalyzed Heck-type reactions benefit from the presence of 3-phenyltetrahydro-2H-pyran-3-amine as a ligand, where it promotes the coupling of aryl halides with alkenes. The compound's coordination to cobalt centers enhances the regioselectivity of these reactions, achieving yields of 62-82% with good regiocontrol [15] [18]. The phenyl substituent plays a crucial role in directing the regioselectivity of the insertion step, while the tetrahydropyran ring provides conformational stability to the cobalt complex [16] [17].
Table 3: Transition Metal-Mediated Cross-Coupling Applications
| Metal Catalyst | Coupling Type | Coupling Partner | Yield (%) | Selectivity |
|---|---|---|---|---|
| Palladium | Suzuki-Miyaura | Aryl boronic acids | 65-88 | High regioselectivity |
| Nickel | Negishi | Organozinc reagents | 60-85 | Good chemoselectivity |
| Copper | Ullmann | Aryl halides | 55-75 | Moderate selectivity |
| Iron | Kumada | Grignard reagents | 70-90 | High stereoselectivity |
| Cobalt | Heck | Alkenes | 62-82 | Good regioselectivity |